18:1 Ethylene Glycol
Overview
Description
18:1 Ethylene Glycol is a nonionic surfactant and emulsifier commonly used in various industrial and pharmaceutical applications. It is a fatty acid ester derived from the reaction of oleic acid with ethylene oxide. This compound is known for its ability to stabilize emulsions, making it valuable in formulations requiring the mixing of oil and water phases .
Preparation Methods
Synthetic Routes and Reaction Conditions
18:1 Ethylene Glycol is synthesized through the esterification of oleic acid with ethylene oxide. The reaction typically involves the following steps:
Esterification: Oleic acid reacts with ethylene oxide in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form polyoxyethylene dioleate.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 150-200°C) and under controlled pressure to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of polyoxyethylene dioleate involves large-scale esterification reactors where oleic acid and ethylene oxide are continuously fed into the system. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
18:1 Ethylene Glycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert it into simpler alcohols and fatty acids.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and fatty acids.
Substitution: Various esters and ethers.
Scientific Research Applications
18:1 Ethylene Glycol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to stabilize proteins and other biological molecules.
Medicine: Utilized in pharmaceutical formulations to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the production of cosmetics, detergents, and lubricants due to its emulsifying properties
Mechanism of Action
18:1 Ethylene Glycol exerts its effects primarily through its surfactant properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This is achieved by the alignment of its hydrophilic polyoxyethylene chains with water molecules and its hydrophobic oleate chains with oil molecules. This dual affinity enables it to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Polyoxyethylene sorbitan monooleate (Polysorbate 80): Another nonionic surfactant with similar emulsifying properties.
Polyethylene glycol dioleate: A compound with similar chemical structure but different molecular weight and properties
Uniqueness
18:1 Ethylene Glycol is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in stabilizing emulsions in a wide range of applications. Its versatility and effectiveness in both industrial and pharmaceutical formulations set it apart from other similar compounds .
Properties
IUPAC Name |
2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSOSPOXQKNIKJ-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858840 | |
Record name | Ethane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS] | |
Record name | Polyoxyethylene dioleate | |
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URL | https://haz-map.com/Agents/11344 | |
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CAS No. |
928-24-5, 9005-07-6 | |
Record name | 1,1′-(1,2-Ethanediyl) di-(9Z)-9-octadecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dioleoyl ethylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyoxyethylene dioleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,2-ethanediyl dioleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL DIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E10S5M8KE4 | |
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Record name | Polyoxyethylene dioleate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032475 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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